Methyl-phenethyl-piperidin-4-YL-amine

Overview

Description

Methyl-phenethyl-piperidin-4-YL-amine, also known as MPHP, is a synthetic stimulant drug that belongs to the cathinone family. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MPHP is a potent stimulant that acts on the central nervous system, producing effects similar to other stimulants such as cocaine and amphetamines.

Mechanism of Action

Methyl-phenethyl-piperidin-4-YL-amine acts as a potent dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in increased stimulation of the central nervous system, producing effects such as increased alertness, energy, and euphoria.

Biochemical and Physiological Effects:

This compound produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to reduced blood flow to vital organs. Long-term use of this compound can lead to a range of health problems, including cardiovascular disease, kidney damage, and liver damage.

Advantages and Limitations for Lab Experiments

Methyl-phenethyl-piperidin-4-YL-amine has several advantages and limitations as a research tool. One advantage is its potency, which allows for the study of its effects at low doses. However, its high toxicity and potential for abuse make it difficult to use in animal studies. Additionally, its effects on the central nervous system can be difficult to interpret, as they are influenced by a range of factors such as dose, route of administration, and individual differences in metabolism.

Future Directions

There are several future directions for research on Methyl-phenethyl-piperidin-4-YL-amine. One area of interest is its potential as a treatment for ADHD and narcolepsy. Additionally, further research is needed to understand the long-term effects of this compound on the central nervous system and other organs. Finally, research is needed to develop safer and more effective treatments for stimulant addiction, including addiction to this compound.

Scientific Research Applications

Methyl-phenethyl-piperidin-4-YL-amine has been used in scientific research to study its effects on the central nervous system. It has been shown to produce effects similar to other stimulants, such as increased locomotor activity, hyperthermia, and anorexia. This compound has also been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.

properties

CAS RN |

142752-20-3 |

|---|---|

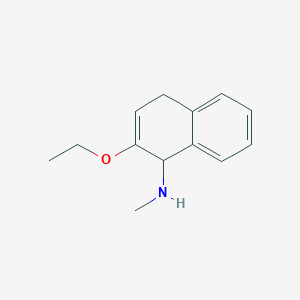

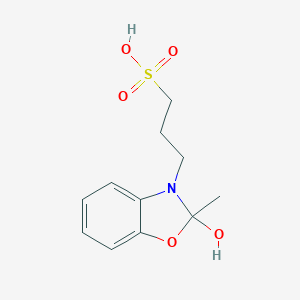

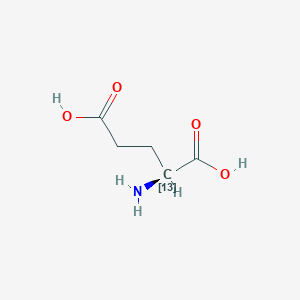

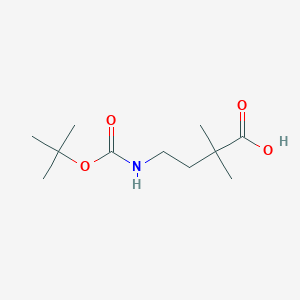

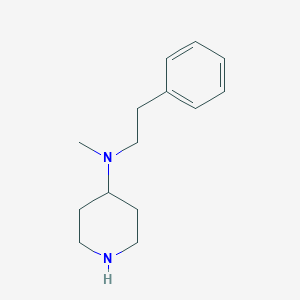

Molecular Formula |

C14H22N2 |

Molecular Weight |

218.34 g/mol |

IUPAC Name |

N-methyl-N-(2-phenylethyl)piperidin-4-amine |

InChI |

InChI=1S/C14H22N2/c1-16(14-7-10-15-11-8-14)12-9-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 |

InChI Key |

VMBVZOWXRDYODM-UHFFFAOYSA-N |

SMILES |

CN(CCC1=CC=CC=C1)C2CCNCC2 |

Canonical SMILES |

CN(CCC1=CC=CC=C1)C2CCNCC2 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.